tert-Butyl 4-hydroxybenzoate
Description
Overview of Phenolic Esters in Organic Chemistry
Phenolic esters are a class of organic compounds characterized by an ester functional group attached to a phenol (B47542). libretexts.orgacs.org In these molecules, a hydroxyl group (-OH) bonded directly to an aromatic ring is esterified with a carboxylic acid. libretexts.orgwikipedia.org This structure imparts unique chemical properties that distinguish them from aliphatic esters. The aromatic ring influences the reactivity of the ester linkage, making phenolic esters generally more reactive towards hydrolysis, particularly under basic conditions. wikipedia.org
The synthesis of phenolic esters typically involves the reaction of a phenol with a more reactive derivative of a carboxylic acid, such as an acyl chloride or an acid anhydride, as the direct esterification with a carboxylic acid is often slow. libretexts.org These compounds are prone to various chemical transformations, including hydrolysis back to the constituent phenol and carboxylic acid, and oxidation reactions at the phenolic hydroxyl group. wikipedia.org
Phenolic esters have diverse applications, stemming from their varied chemical and physical properties. They are found in natural products and are synthesized for use as intermediates in organic synthesis, as protecting groups, and in the formulation of polymers and other materials. google.comrsc.org Their reactivity and structural features make them a continuing subject of study in organic chemistry. rsc.org
Historical Context of 4-Hydroxybenzoate (B8730719) Derivatives in Academic Inquiry
Derivatives of 4-hydroxybenzoic acid, commonly known as parabens, have been a subject of scientific investigation for nearly a century. researchgate.net These compounds, which are esters of p-hydroxybenzoic acid, were initially explored for their antimicrobial properties. mdpi.comnih.gov This led to their widespread use as preservatives in various industries, including pharmaceuticals, cosmetics, and food. researchgate.netmdpi.comnih.gov
Early academic inquiry focused on the synthesis and characterization of various alkyl esters of 4-hydroxybenzoic acid, such as the methyl, ethyl, propyl, and butyl esters. researchgate.netresearchgate.net Research has explored their chemical properties, including solubility and reactivity, and developed analytical methods for their detection and quantification. researchgate.netnih.gov
In more recent decades, the biological activities of 4-hydroxybenzoate derivatives have come under scrutiny. nih.govnih.gov The focus of much of this research has been on their potential endocrine-disrupting properties. nih.gov Concurrently, there is growing interest in the production of these compounds from renewable feedstocks using metabolic engineering approaches in microorganisms like Escherichia coli and Pseudomonas taiwanensis. nih.govfrontiersin.org The ongoing research into 4-hydroxybenzoic acid derivatives reflects their continued relevance in both industrial applications and fundamental chemical and biological studies. nih.govacs.org
Rationale for Focused Research on tert-Butyl 4-hydroxybenzoate
The specific focus on this compound within the broader family of 4-hydroxybenzoate derivatives stems from the influence of its bulky tert-butyl group. This structural feature significantly alters its physicochemical properties compared to its linear-chain counterparts. The tert-butyl group introduces steric hindrance, which can affect the compound's reactivity, solubility, and interactions with biological systems.
From a synthetic perspective, the tert-butyl ester can serve as a protecting group for the carboxylic acid functionality of 4-hydroxybenzoic acid. The tert-butyl group can be cleaved under specific acidic conditions, allowing for the regeneration of the carboxylic acid at a desired stage in a multi-step synthesis.
Furthermore, the presence of the tert-butyl group can modulate the compound's biological activity. For instance, it has been investigated as a tyrosine kinase inhibitor, a class of molecules important in cell signaling pathways. biosynth.com The unique properties conferred by the tert-butyl moiety make this compound a valuable subject for research in medicinal chemistry and materials science. For example, related compounds like n-Hexadecyl-3,5-di-tert-butyl-4-hydroxybenzoate are used as light stabilizers in polymers. uvabsorber.com
Current Research Gaps and Future Directions for this compound
Despite the existing body of knowledge, several research gaps and potential future directions for the study of this compound can be identified. While its synthesis and basic chemical properties are established, a more in-depth exploration of its reactivity in various chemical transformations could unveil novel synthetic applications. For example, a detailed investigation into its behavior in polymerization reactions could lead to the development of new materials with tailored properties.
Further research is also warranted to fully elucidate its mechanism of action in biological systems. While it has been identified as a tyrosine kinase inhibitor, the specific kinases it targets and the downstream effects of this inhibition are not fully understood. biosynth.com Such studies could pave the way for the design of more potent and selective therapeutic agents.
The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives remains an area of interest. This includes the use of biocatalysts and green solvents to minimize the environmental impact of their production. google.com Additionally, a comprehensive investigation into the photodegradation of this compound, particularly in the presence of other environmental components, would provide valuable insights into its environmental fate. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 25804-49-3 |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 295.6±13.0 °C at 760 mmHg |
| Flash Point | 121.5±12.6 °C |
| LogP | 3.09 |
| Index of Refraction | 1.525 |
Table 1. Key chemical and physical properties of this compound. chemsrc.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044895 | |
| Record name | tert-Butyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25804-49-3 | |
| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl 4-hydroxybenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |
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| Record name | tert-Butyl 4-hydroxybenzoate | |
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| Record name | tert-butyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |
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| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways of Tert Butyl 4 Hydroxybenzoate
Esterification Reactions for tert-Butyl 4-hydroxybenzoate (B8730719) Synthesis
The formation of the tert-butyl ester from 4-hydroxybenzoic acid is the most direct route to obtaining tert-butyl 4-hydroxybenzoate. This transformation can be accomplished through several esterification protocols, each with distinct advantages and conditions.
Direct Esterification Approaches
Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.caiajpr.com In the synthesis of this compound, 4-hydroxybenzoic acid is reacted with tert-butanol (B103910). Due to the reversible nature of the reaction, an excess of the alcohol is typically used, and water is removed to drive the equilibrium towards the product. athabascau.caoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com The reaction is generally performed under reflux conditions. operachem.com
Microwave-assisted organic synthesis (MAOS) has been explored as a method to accelerate Fischer esterification reactions. However, for equilibrium processes in sealed vessels, the accumulation of water can deactivate the catalyst and limit yield. usm.my A strategy to overcome this involves the periodic addition of the acid catalyst during the reaction. usm.my Another effective technique to remove water and shift the equilibrium is azeotropic distillation, often using a solvent like toluene (B28343) with a Dean-Stark apparatus. tsijournals.com
Table 1: Conditions for Direct Esterification of Hydroxybenzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic Acid | Ethanol | H₂SO₄ | Toluene | 95-98 | 5 | 95 | tsijournals.com |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol (B129727) | p-Toluenesulfonic acid | Toluene | Reflux | 10 | 81.2 | google.com |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | 75 | 9 | 81.6 | google.com |
| 4-fluoro-3-nitro benzoic acid | Various Alcohols | H₂SO₄ (periodic addition) | Alcohol | 130 | 0.25 | Good | usm.my |
Note: Data for analogous reactions are included to illustrate typical conditions.
Transesterification Processes
Transesterification is a process where the ester group of one compound is exchanged with an alcohol. While it is a common method for synthesizing various esters, specific documented examples for the synthesis of this compound via this route are not prevalent in the reviewed literature. Generally, the process involves reacting a starting ester, such as methyl 4-hydroxybenzoate, with tert-butanol in the presence of a catalyst. The steric hindrance of the bulky tert-butyl group can make this transformation challenging compared to reactions with less hindered alcohols.
The transesterification of related compounds, such as the reaction between phenol (B47542) and dimethyl carbonate to produce diphenyl carbonate, demonstrates the principles of this reaction type. researchgate.net Such reactions are often catalyzed by organotin compounds like dibutyltin (B87310) oxide and are performed at elevated temperatures. researchgate.net
DCC Coupling Methods
The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provides a mild and effective method for esterification, particularly for sterically hindered alcohols like tert-butanol. This approach, often referred to as the Steglich esterification, avoids the harsh acidic conditions of the Fischer method. masterorganicchemistry.com The reaction proceeds by activating the carboxylic acid (4-hydroxybenzoic acid) with DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with tert-butanol to form the desired ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. masterorganicchemistry.com
To enhance the reaction rate and prevent side reactions, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added. researchgate.net DMAP acts as an acyl transfer catalyst, forming an even more reactive intermediate. This method has been successfully used to synthesize both this compound and its chlorinated analogue, tert-butyl 3-chloro-4-hydroxybenzoate, with good yields.
Table 2: DCC Coupling for tert-Butyl Ester Synthesis
| Carboxylic Acid | Alcohol | Coupling System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | tert-Butanol | DCC/DMAP | THF | 20 | 71 | |
| p-Hydroxybenzoic acid | tert-Butanol | DCC | Not Specified | Not Specified | 45 | |
| 3-Chloro-4-hydroxybenzoic acid | tert-Butanol | DCC | Not Specified | Not Specified | 75 |
Precursor Synthesis and Derivatization Strategies
The synthesis of this compound and related structures can also be approached by first synthesizing a more complex precursor, which is then modified. This is particularly relevant for producing derivatives with additional functional groups.
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid and its derivatives
3,5-di-tert-butyl-4-hydroxybenzoic acid is a key precursor for a range of antioxidant compounds. A common synthetic route involves the carboxylation of 2,6-di-tert-butylphenol (B90309). chemicalbook.com This can be achieved by reacting the corresponding alkali metal phenolate (B1203915) with carbon dioxide, often under pressure. epo.org One patented method describes reacting the sodium salt of 2,6-di-tert-butylphenol with CO₂ at elevated temperature and pressure. epo.org
Once synthesized, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be esterified to produce various derivatives. For example, its methyl ester is synthesized by refluxing the acid with methanol using catalysts like p-toluenesulfonic acid or sodium methoxide. google.com Similarly, long-chain alkyl esters, such as the C₈-C₂₀ esters, are prepared by reacting the acid with the corresponding long-chain alcohol in the presence of a strongly acidic ion-exchange resin catalyst at temperatures between 110-150°C. google.com These derivatives are valued for their antioxidant properties. researchgate.net
Table 3: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid Derivatives
| Reactant | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,6-di-tert-butylphenol | NaOH, CO₂ | - | - | 200 | 2 | 3,5-di-tert-butyl-4-hydroxybenzoic acid | High | epo.org |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Methanol | 60-80 | 8-14 | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | >80 | google.com |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | C₁₆H₃₃OH | Ion-exchange resin | Toluene | 130-140 | 11 | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | 93.5 | google.com |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Thionyl chloride, N-(2-hydroxyethyl)stearamide | Pyridine | Toluene | Reflux | 2 | 2-Stearamidoethyl 3,5-di-tert-butyl-4-hydroxybenzoate | Not specified |
Formation of tert-Butyl 3-chloro-4-hydroxybenzoate and Related Compounds
The synthesis of halogenated derivatives like tert-butyl 3-chloro-4-hydroxybenzoate demonstrates a strategy for creating more complex molecules. This compound is prepared from 3-chloro-4-hydroxybenzoic acid and tert-butanol. The DCC coupling method is particularly effective for this transformation, affording the product in a high yield of 75%.
Further derivatization of these chlorinated precursors allows for the synthesis of a variety of compounds. For example, the phenolic hydroxyl group of tert-butyl 3-chloro-4-hydroxybenzoate can be alkylated. One study describes the reaction with 1,5-dibromopentane (B145557) in the presence of sodium hydride to yield tert-butyl 4-[(5-bromopentyl)oxy]-3-chlorobenzoate with an 84% yield. These multi-step syntheses starting from functionalized benzoic acids are crucial for building complex molecular architectures for various applications. nih.gov
Preparation of Di-tert-butyl-4-hydroxyisophthalate
Di-tert-butyl-4-hydroxyisophthalate can be synthesized from 4-hydroxyisophthalic acid. The process involves the esterification of the carboxylic acid groups with tert-butanol. A common laboratory-scale preparation involves converting 4-hydroxyisophthalic acid to its acid chloride, followed by reaction with potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
In a typical procedure, 4-hydroxyisophthalic acid is first treated with thionyl chloride and a catalytic amount of oxalyl chloride to form the corresponding di-acid chloride. The crude acid chloride is then dissolved in anhydrous THF and reacted with potassium tert-butoxide. The resulting mixture is stirred, and after completion of the reaction, the product, tris(2,4-di-tert-butoxycarbonylphenyl) trimesate, is worked up and purified.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign methods for the synthesis of this compound. These "green" approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
One notable green approach involves conducting the synthesis under metal-free conditions. For instance, tert-butyl ester derivatives can be synthesized from nitrile compounds and tert-butyl hydroperoxide in a mild environment without the need for a metal catalyst. This method offers high selectivity and yield while being environmentally friendly. researchgate.net
The use of alternative energy sources such as microwave irradiation and ultrasound has also been explored to accelerate reaction rates and reduce energy consumption. Microwave-assisted organic synthesis (MAOS) has been shown to significantly shorten reaction times in various esterification reactions. mdpi.comnih.gov The application of ultrasound can also enhance reaction kinetics through the phenomenon of cavitation, which creates localized high-pressure and high-temperature zones, facilitating mass transfer and accelerating the reaction. nih.gov
Furthermore, the use of solid acid catalysts, which are often recyclable and less corrosive than traditional liquid acids, aligns with the principles of green chemistry. These catalysts simplify the work-up procedure and reduce the generation of acidic waste streams.
Catalytic Systems and Their Mechanistic Roles in this compound Formation
The choice of catalyst is crucial in the synthesis of this compound, as it dictates the reaction mechanism, efficiency, and selectivity. Various catalytic systems, including acid catalysts, enzymes, and metal complexes, have been employed.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely used method for producing this compound. The reaction involves the direct esterification of 4-hydroxybenzoic acid with tert-butanol in the presence of an acid catalyst.
Commonly used homogeneous acid catalysts include p-toluenesulfonic acid and sulfuric acid. sioc-journal.cn The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
To overcome issues associated with homogeneous catalysts, such as corrosion and difficulty in separation, solid acid catalysts have been investigated. These include ion-exchange resins and heteropoly acids supported on materials like montmorillonite (B579905) clay. sigmaaldrich.comunimi.it These catalysts offer the advantages of easy recovery and reusability, making the process more environmentally and economically viable.
Table 1: Comparison of Acid Catalysis Methods for Esterification
| Catalyst Type | Catalyst Example | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid | 70–80 | 8–14 | 75–82 | >99 |
This data is compiled from analogous esterification reactions and provides a general comparison.
Enzymatic synthesis, particularly using lipases, presents a highly selective and mild alternative for the production of this compound. Lipases are effective biocatalysts for esterification and transesterification reactions, often operating under ambient conditions with high chemo-, regio-, and enantioselectivity.
The mechanism of lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. nih.gov The reaction is initiated by the acylation of the enzyme's active site serine hydroxyl group by the carboxylic acid, releasing a molecule of water. The resulting acyl-enzyme intermediate then reacts with the alcohol (tert-butanol) in a deacylation step to form the ester and regenerate the free enzyme.
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), are frequently used to facilitate catalyst recovery and reuse. mdpi.com The efficiency of the enzymatic reaction can be significantly enhanced by using microwave irradiation, which can lead to a substantial increase in reaction rates and yields in shorter time frames. mdpi.comnih.gov
Copper-catalyzed reactions have emerged as a versatile tool in organic synthesis, including the formation of ester bonds. While specific examples for the direct synthesis of this compound are not extensively reported, the mechanistic principles of copper-catalyzed esterification provide valuable insights.
In copper-catalyzed esterification reactions, a copper(I) species is often the active catalyst. The proposed mechanism for the copper-catalyzed oxidative coupling of carboxylic acids suggests the formation of a copper(II)-carboxylate intermediate. Subsequent steps can involve radical pathways or reductive elimination to form the final ester product. For instance, in the esterification of allylic C-H bonds with carboxylic acids catalyzed by a copper corrole (B1231805) complex, the reaction proceeds via an oxidative cross-dehydrogenative coupling. sioc-journal.cn
Mechanistic studies on copper-catalyzed reactions of phenols with diazoesters have shown that the reaction can proceed through either O-H insertion or C-H functionalization, with the outcome being highly dependent on the catalyst and reaction conditions. These studies highlight the potential for copper complexes to activate both the carboxylic acid and the phenolic substrate, facilitating the esterification process.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
To maximize the efficiency of this compound synthesis, it is essential to optimize various reaction parameters. These parameters include temperature, reaction time, catalyst concentration, and the molar ratio of reactants.
In acid-catalyzed esterification , increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of tert-butanol to isobutylene (B52900), which can reduce the yield and purity of the desired product. The concentration of the acid catalyst also plays a critical role; a higher concentration can increase the reaction rate but may also promote side reactions and increase corrosion. The molar ratio of tert-butanol to 4-hydroxybenzoic acid is often kept high to shift the equilibrium towards the product side.
For enzyme-catalyzed reactions , optimization is crucial for achieving high conversion rates. Response surface methodology (RSM) is a powerful statistical tool used to investigate the effects of multiple parameters and their interactions. nih.gov Key parameters to optimize include:
Temperature: Lipases have an optimal temperature range for activity. Exceeding this temperature can lead to enzyme denaturation and loss of activity.
Enzyme Loading: Increasing the amount of enzyme generally increases the reaction rate, but there is a point of diminishing returns.
Substrate Molar Ratio: The ratio of alcohol to acid can influence the reaction equilibrium and may also cause substrate inhibition at high concentrations.
Reaction Time: The reaction is monitored over time to determine the point at which maximum conversion is achieved.
Table 2: Optimization of Lipase-Catalyzed Esterification of a Model Substrate
| Parameter | Level 1 | Level 2 | Level 3 | Level 4 |
|---|---|---|---|---|
| Enzyme Loading (mg) | 20 | 40 | 60 | 80 |
| Temperature (°C) | 55 | 60 | 65 | 70 |
| Speed of Agitation (rpm) | 100 | 200 | 300 | 400 |
This table represents a typical experimental design for optimizing an enzyme-catalyzed esterification, based on similar reactions. Optimal conditions for a specific reaction would be determined through experimental validation. nih.gov
By systematically studying and optimizing these parameters, it is possible to develop highly efficient and selective synthetic routes for the production of this compound with high yield and purity.
Advanced Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Ester Hydrolysis and Solvolysis of tert-Butyl 4-hydroxybenzoate (B8730719)
The hydrolysis of tert-Butyl 4-hydroxybenzoate, which breaks the ester bond to yield 4-hydroxybenzoic acid and tert-butyl alcohol, can be catalyzed by either acid or base. The mechanism of this reaction is notably different from that of simpler alkyl esters due to the presence of the bulky tert-butyl group, which can stabilize a positive charge.
Under acidic conditions, the hydrolysis of most esters proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. However, for esters with a tertiary alkyl group like this compound, an alternative SN1-type mechanism is possible. chemistrysteps.com In this pathway, after protonation of the carbonyl oxygen, the C-O bond between the acyl group and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and 4-hydroxybenzoic acid. The carbocation is then captured by a solvent molecule like water. This pathway is favored because the formation of a relatively stable tertiary carbocation is a lower energy path than the traditional bimolecular attack. chemistrysteps.com
Table 1: Comparison of Ester Hydrolysis Mechanisms
| Mechanism | Substrate Requirement | Key Intermediate | Rate Determining Step | Products |
|---|---|---|---|---|
| AAC2 | Primary or secondary alkyl esters | Tetrahedral intermediate | Nucleophilic attack by water | Carboxylic acid + Alcohol |
| AAL1 (SN1-type) | Tertiary alkyl esters | Tertiary carbocation | Formation of carbocation | Carboxylic acid + Alcohol |
Base-catalyzed hydrolysis, or saponification, typically occurs via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the alkoxide leaving group. chemistrysteps.comnih.gov For this compound, this would yield the 4-hydroxybenzoate anion and tert-butanol (B103910). The reaction is effectively irreversible because the final step is an acid-base reaction where the liberated carboxylic acid protonates the strong base (alkoxide or hydroxide). chemistrysteps.com
Radical Scavenging Mechanisms and Pathways
A key characteristic of phenolic compounds like this compound is their ability to act as antioxidants by scavenging free radicals. nih.gov This process involves several key mechanistic steps.
The primary mechanism of radical scavenging by phenolic antioxidants is through hydrogen atom transfer (HAT). mdpi.com The phenolic hydroxyl (-OH) group contains a hydrogen atom that can be donated to a free radical (R•), thereby neutralizing the radical and stopping the oxidative chain reaction. nih.govnih.gov This process generates a relatively stable phenoxyl radical.
Reaction: Phenol-OH + R• → Phenol-O• + R-H
The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. nih.gov Substituents on the aromatic ring can influence this BDE.
Once the phenoxyl radical is formed, it is stabilized by delocalization of the unpaired electron across the aromatic ring. mdpi.com This stabilized radical can then undergo further reactions. One common pathway is oxidation to form quinone-type structures. smolecule.com For instance, the phenoxyl radical can react with another radical or undergo further oxidation to form quinones or quinone methides. mdpi.comnih.gov In the case of 3,5-di-tert-butyl-4-hydroxybenzoic acid, oxidation in the presence of certain metal ions can lead to the formation of a diquinone after decarboxylation. mdpi.com These subsequent reactions are crucial as they remove the antioxidant radical from the system, preventing it from initiating new oxidation chains.
The tert-butyl group, particularly when positioned ortho to the hydroxyl group, plays a critical role in the antioxidant activity of phenols. nih.govresearchgate.net This influence is twofold:
Steric Hindrance: The bulky tert-butyl groups physically obstruct access to the phenolic hydroxyl group, protecting it from direct attack and increasing the stability of the molecule. nih.govresearchgate.net This steric shield also stabilizes the resulting phenoxyl radical, making it less reactive and less likely to participate in undesirable side reactions. nih.gov
Radical Stabilization: The tert-butyl group is electron-donating through inductive and hyperconjugative effects. nih.govmdpi.com This electron donation helps to stabilize the phenoxyl radical formed after hydrogen donation, making the initial HAT process more thermodynamically favorable. nih.govmdpi.com The presence of ortho-tert-butyl groups has been shown to lower the O-H bond dissociation energy, enhancing the rate of hydrogen donation. acs.org
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction of benzene (B151609) derivatives. The regiochemical outcome of such a reaction is dictated by the directing effects of the two substituents already present: the hydroxyl (-OH) group and the tert-butoxycarbonyl (-COOtBu) group.
Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. It donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions. uci.edu
Ester Group (-COOR): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate. uci.edulibretexts.org
In this compound, these groups are para to each other. The powerful activating and ortho-directing effect of the hydroxyl group dominates the weaker deactivating and meta-directing effect of the ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (i.e., at positions 3 and 5). As these positions are equivalent, a single product is typically expected. However, the steric bulk of the adjacent ester group could potentially influence the reaction rate. libretexts.org
Nucleophilic Acyl Substitution at the Ester Moiety
The ester functional group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group.
The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com
Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the leaving group, which in this case is the tert-butoxide anion (tBuO⁻).
Common examples of nucleophilic acyl substitution include:
Hydrolysis: As discussed in section 3.1, reaction with water (acid-catalyzed) or hydroxide (base-catalyzed) yields a carboxylic acid. masterorganicchemistry.com
Transesterification: Reaction with an alcohol (R'-OH) in the presence of an acid or base catalyst can replace the tert-butyl group with a different alkyl group (R'), forming a new ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine (R'NH₂) can form an amide.
The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon.
Alkylation and Arylation Reactions
While direct alkylation or arylation studies on this compound are not extensively detailed in the provided context, the principles of these reactions can be inferred from the behavior of similar phenolic compounds. The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (C3 and C5).
Alkylation: Friedel-Crafts alkylation reactions on phenols are common. For instance, the alkylation of resorcinol (B1680541) with methyl tertiary butyl ether (MTBE) over solid acid catalysts yields a mixture of alkylated products. researchgate.net This type of reaction, traditionally catalyzed by homogeneous Lewis and Brønsted acids like AlCl₃ and H₂SO₄, is increasingly performed using heterogeneous catalysts to avoid hazardous waste. researchgate.net In the case of this compound, the existing ester and hydroxyl groups would direct incoming alkyl groups to the positions ortho to the hydroxyl group.
Arylation: The arylation of phenols can be achieved through methods like the Suzuki coupling. For example, substituted pyridyl phenols have been synthesized via Suzuki couplings of 2,4-di-tert-butyl-methoxyphenyl-6-boronic acid with appropriate halo-pyridines, followed by deprotection of the phenol (B47542). nih.gov This demonstrates a pathway for introducing aryl groups onto a phenol-containing ring system.
Rearrangement Reactions, including tert-Butyl Group Migrations
Under specific conditions, phenols substituted with tert-butyl groups can undergo notable rearrangement reactions. These migrations are often driven by the formation of more stable intermediates or products.
A significant rearrangement is the 1,2-migration of a tert-butyl group, which has been observed during the copper-mediated ortho-oxygenation of certain phenolates. cmu.eduacs.org A detailed study on a structurally related compound, sodium 4-carbethoxy-2,6-di-tert-butylphenolate, provides a key example. When this compound is exposed to a Cu(I) complex and oxygen, the major product isolated is 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone. cmu.eduacs.org The formation of this product necessitates a 1,2-shift of one of the tert-butyl groups from its original position. cmu.eduacs.org This migration appears to be a general phenomenon for certain hydroperoxide intermediates in the presence of transition metal complexes. cmu.edu Control studies suggest that this rearrangement is driven by the electron demand created during the reorganization of a postulated peroxy intermediate. cmu.eduacs.org
A strong electron-withdrawing nitro group can also facilitate a 1,2-migration of a tert-butyl group following the addition of amines to a sterically hindered ortho-benzoquinone. researchgate.net
The oxidation of phenols to quinones is a fundamental transformation. In the context of tert-butylated phenols, the pathway can be intricate. Research has shown that copper-mediated ortho-oxygenation of phenolates can proceed through a 6-peroxy-2,4-cyclohexadienone intermediate. cmu.eduacs.org To investigate this, the reaction of sodium 4-carbethoxy-2,6-di-tert-butylphenolate was studied, where the ortho positions are blocked. cmu.eduacs.org The reaction yielded an o-quinone, which was formed through the migration of a tert-butyl group. cmu.eduacs.org
Crucially, the independently prepared 6-hydroperoxy-2,4-cyclohexadienone intermediate was shown to transform into the same o-quinone when treated with the copper complex. cmu.eduacs.org This finding supports a mechanism where the o-peroxy intermediate converts directly to the o-quinone, bypassing the formation of a catechol intermediate. cmu.eduacs.org A control study demonstrated that the intermediate required for catechol formation would instead lead to the elimination of the 2-tert-butyl group, further ruling out the catechol pathway in this specific system. cmu.eduacs.org
Redox Chemistry of this compound Derivatives
The redox chemistry of this compound and its derivatives is primarily centered on the phenolic hydroxyl group, which can be oxidized. The presence of bulky tert-butyl groups significantly influences the course of these oxidation reactions.
The oxidation of the phenolic hydroxyl group can lead to the formation of quinones. For example, the copper-catalyzed aerobic oxidation of 2,4,6-tri-tert-butylphenol (B181104) yields quinone products through oxidative dealkylation. researchgate.net The reaction is believed to proceed via a phenoxyl radical species and involves a reactive copper(II)-dioxygen species. researchgate.net Similarly, oxidation of phenols catalyzed by cobalt(II) or manganese(III) complexes is also known to occur, often proceeding through peroxy intermediates. psu.edu
The specific reaction pathway and product distribution can be influenced by the catalyst and reaction conditions. For instance, the oxidation of 2,6-di-t-butylphenol can yield either 2,6-di-t-butyl-p-benzoquinone or a diphenoquinone, depending on the choice of catalyst. psu.edu
A key study illustrating the redox transformations involves the copper-mediated oxygenation of sodium 4-carbethoxy-2,6-di-tert-butylphenolate. This reaction provides a clear example of oxidation coupled with rearrangement, ultimately yielding a di-tert-butyl-1,2-benzoquinone derivative. cmu.eduacs.org
Table 1: Copper-Mediated Oxygenation of a Di-tert-butylphenolate Derivative cmu.eduacs.org
| Substrate | Catalyst System | Reactant | Major Product | Key Transformation |
|---|---|---|---|---|
| Sodium 4-carbethoxy-2,6-di-tert-butylphenolate | Cu(I) complex of N,N-bis(2-(N-methylbenzimidazol-2-yl)ethyl)benzylamine | O₂ | 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone | Ortho-oxygenation, 1,2-shift of a tert-butyl group, and oxidation to o-quinone. |
Computational Chemistry and Theoretical Modeling of Tert Butyl 4 Hydroxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in the theoretical examination of tert-butyl 4-hydroxybenzoate (B8730719), providing deep insights into its reactivity and properties at the atomic level.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the reaction mechanisms involving derivatives of 4-hydroxybenzoic acid.
For instance, theoretical studies on the Kolbe-Schmitt reaction, which is used to synthesize hydroxybenzoic acids, have employed DFT to elucidate the reaction pathways. researchgate.netresearchgate.net In a study of the reaction mechanism for di-tert-butyl phenol (B47542) converting to di-tert-butyl hydroxybenzoic acid, calculations were performed at the M06-2X/Def2-SVP/SMD level of theory. researchgate.netresearchgate.net This research revealed that for reactants like potassium 2,4-di-tert-butylphenol (B135424), the main product is thermodynamically favored due to a lower Gibbs free energy, whereas a side product is kinetically favored because of a lower activation energy barrier. researchgate.netresearchgate.net
DFT can also be used to simulate hydrolysis pathways of tert-butyl 4-hydroxybenzoate. Under acidic conditions, it is predicted that the ester bond cleaves following the protonation of the carbonyl oxygen. Furthermore, DFT calculations have been utilized to study binuclear complexes involving ligands derived from 4-hydroxybenzoic acid, such as 3,5-di-tert-butyl-4-hydroxybenzoate. mdpi.comsciprofiles.com In these cases, DFT helps to explain the magnetic exchange interactions between metal centers, such as the strong antiferromagnetic coupling between two cobalt(II) ions in a paddle-wheel complex. mdpi.comsciprofiles.com
Ab Initio Calculations
Ab initio calculations, which are based on quantum mechanics principles without the use of experimental data, provide high-level accuracy for understanding molecular systems. These methods have been applied to complexes containing ligands structurally similar to this compound. mdpi.comsciprofiles.commdpi.com
In the study of a binuclear cobalt(II) complex with 3,5-di-tert-butyl-4-hydroxybenzoate bridges, ab initio calculations (specifically CASSCF/NEVPT2) were crucial. mdpi.comsciprofiles.comresearchgate.net These calculations were used to determine the magnetic anisotropy of the isolated cobalt(II) centers when one paramagnetic ion was replaced by a diamagnetic zinc(II) ion. mdpi.comsciprofiles.com The results from these high-level quantum chemical calculations supported the experimental findings of very strong antiferromagnetic coupling, which leads to a diamagnetic ground state for the binuclear molecule. mdpi.com
Prediction of Molecular Geometry and Electronic Structure
Computational methods are routinely used to predict the molecular geometry and electronic properties of this compound. The fundamental structure can be described by computational descriptors. nih.gov DFT methods, for example, can be used to optimize the molecular geometry of related phenolic compounds. science.gov
For this compound, the electronic structure is characterized by a phenolic hydroxyl group and an ester functional group, which dictate its reactivity. The bulky tert-butyl group attached to the ester significantly influences its physicochemical properties. In more complex systems, such as the previously mentioned cobalt(II) paddle-wheel complex, computational studies combined with single-crystal X-ray diffraction have been used to determine the precise molecular structure and understand how the electronic structure of the metal ions is affected by the surrounding ligands. mdpi.com
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| InChIKey | WHWMOMRHHQLBQQ-UHFFFAOYSA-N | nih.gov |
| XlogP | 2.4 | nih.govuni.lu |
| Monoisotopic Mass | 194.0943 Da | uni.lu |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and material properties.
MD simulations can be employed to predict the thermal stability of this compound. By simulating the system at various temperatures, one can derive Arrhenius plots to calculate the activation energy for thermal degradation. This approach complements experimental methods like accelerated aging experiments.
In a broader context, high-throughput MD simulations have been used to predict the thermophysical properties of various polymers, including poly(p-hydroxybenzoate), which is structurally related to the monomer this compound. Such simulations can determine properties like the glass transition temperature (Tg) by analyzing the relationship between specific volume and temperature.
Mechanistic Insights from Computational Studies
Computational studies provide invaluable mechanistic insights into the reactions and behavior of this compound and related compounds.
DFT studies on the Kolbe-Schmitt reaction mechanism for producing di-tert-butyl hydroxybenzoic acid have detailed the step-by-step process. researchgate.netresearchgate.net For the reaction involving potassium 2,4-di-tert-butylphenol and CO₂, the mechanism begins with the formation of a complex, followed by the electrophilic addition of CO₂ to the benzene (B151609) ring to form an intermediate. researchgate.net Subsequent intramolecular proton transfers lead to the final product. researchgate.net These studies highlight how different reaction pathways can be favored either thermodynamically or kinetically. researchgate.netresearchgate.net
In another example, the copper-mediated ortho-oxygenation of ethyl 3,5-di-tert-butyl-4-hydroxybenzoate was investigated. cmu.edu The study revealed a mechanism involving a 1,2-migration of a tert-butyl group, which was confirmed by the characterization of the o-quinone product. cmu.edu This rearrangement is believed to be driven by the electron demand created during the rearrangement of a postulated peroxy intermediate. cmu.edu
Activation Energy and Gibbs Free Energy Calculations
A key advantage of computational chemistry is the ability to quantify the energetic landscape of a reaction. This includes calculating the activation energies and Gibbs free energies for transition states and intermediates.
Data derived from a theoretical study on the Kolbe-Schmitt reaction. researchgate.net
These calculations demonstrate how computational methods can provide a quantitative understanding of reaction feasibility and selectivity, guiding experimental efforts. researchgate.net
Transition State Analysis
The theoretical examination of reaction mechanisms involving this compound often employs computational methods to characterize the transition states. A key reaction is the Kolbe-Schmitt carboxylation, where a phenoxide, in this case, derived from this compound, reacts with carbon dioxide. Density Functional Theory (DFT) calculations are instrumental in elucidating the energetics and geometries of the species involved in this transformation.
For instance, in a related system, the carboxylation of potassium 2,4-di-tert-butylphenoxide, the Gibbs free energy barrier for the electrophilic addition of CO2 to the benzene ring was calculated to be approximately 11.2 kcal/mol. researchgate.net This process proceeds through a transition state where the carbon of the CO2 molecule forms a new bond with a carbon atom of the aromatic ring. researchgate.net The geometry of this transition state is critical in determining the reaction rate.
Table 1: Calculated Parameters for a Hypothetical Transition State in the Carboxylation of the Phenoxide of this compound
| Parameter | Value | Significance |
| Gibbs Free Energy of Activation (ΔG‡) | ~12-15 kcal/mol | This hypothetical energy barrier indicates the kinetic feasibility of the reaction. |
| C-C bond length (forming) | ~2.0-2.2 Å | The elongated bond length between the aromatic carbon and the CO2 carbon is characteristic of the transition state. |
| O-C-O angle (in CO2 moiety) | ~130-135° | The bending of the CO2 molecule from its linear ground state geometry is a key feature of the activation process. |
| Imaginary Frequency | ~ -200 to -300 cm⁻¹ | The presence of a single imaginary frequency confirms that the calculated structure is a true transition state. researchgate.net |
The analysis of the transition state provides a quantitative understanding of the reaction mechanism, highlighting the structural and energetic factors that govern the transformation of this compound.
Solvent Effects on Reaction Pathways
The surrounding solvent medium can significantly influence the reaction pathways and rates of chemical transformations involving this compound. Computational models, such as the Solvation Model Based on Density (SMD), are employed to simulate the effect of different solvents. researchgate.net These models account for both the bulk electrostatic effects of the solvent (dielectric constant) and specific solute-solvent interactions like hydrogen bonding. researchgate.netnih.gov
Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction Involving this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Rationale |
| n-Heptane | 1.9 | 1 | A non-polar solvent serves as a baseline. |
| Dichloromethane | 9.1 | 5 | A more polar solvent can stabilize a polar transition state, increasing the reaction rate. |
| Ethanol | 24.6 | 15 | A protic polar solvent can engage in hydrogen bonding with the reactants and transition state, further accelerating the reaction. nih.gov |
| Water | 80.1 | 50 | A highly polar, protic solvent provides maximum stabilization for polar transition states. |
Note: The relative rate constants in this table are hypothetical and for illustrative purposes, based on general principles of solvent effects on reaction rates. The specific values would depend on the particular reaction being studied.
The ability to computationally model solvent effects is crucial for optimizing reaction conditions and for understanding the behavior of this compound in different chemical environments.
Structure-Activity Relationship (SAR) Modeling based on Electronic and Steric Factors
Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological or chemical activity. For this compound, SAR models can be developed to understand how modifications to its structure would affect a particular activity, such as its potential as an antifungal agent. semanticscholar.org These models typically quantify the electronic and steric properties of the molecule.
Electronic factors are often described by parameters such as the partial atomic charges, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrostatic potential map. The presence of the electron-donating hydroxyl group and the electron-withdrawing ester group on the benzene ring of this compound creates a specific electronic profile that can be fine-tuned.
Steric factors are related to the size and shape of the molecule. The bulky tert-butyl group, for instance, can influence how the molecule fits into the active site of a biological target. semanticscholar.org Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) are used to quantify these effects.
Table 3: Hypothetical SAR Model for the Antifungal Activity of this compound Analogs
| Moiety | Electronic Effect | Steric Effect | Predicted Activity |
| 4-hydroxyl group | Electron-donating | Small | Essential for hydrogen bonding with the target. |
| tert-butyl ester | Electron-withdrawing, bulky | Large | Influences solubility and steric fit in the active site. Substitution with smaller alkyl groups may alter activity. semanticscholar.org |
| Substitution at position 3 or 5 | Electron-donating/withdrawing | Varies | Can modulate the electronic properties of the aromatic ring and introduce steric hindrance. |
Note: This SAR model is hypothetical and based on general principles of medicinal chemistry and SAR studies on related compounds. semanticscholar.org The predicted activity would need to be validated through experimental testing.
By systematically varying the electronic and steric properties of this compound and calculating the corresponding changes in activity, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable for the rational design of new derivatives with enhanced or optimized properties.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of tert-butyl 4-hydroxybenzoate (B8730719).
The proton NMR (¹H NMR) spectrum of tert-butyl 4-hydroxybenzoate provides distinct signals that are characteristic of its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a prominent singlet for the nine equivalent protons of the tert-butyl group. rsc.org This signal typically appears in the upfield region, around 1.59 ppm. rsc.orgrsc.org
The aromatic protons on the para-substituted benzene (B151609) ring give rise to two doublets. These signals appear further downfield due to the deshielding effect of the aromatic ring. The two protons ortho to the ester group (H-2, H-6) are observed as a doublet around 7.88-7.89 ppm, while the two protons ortho to the hydroxyl group (H-3, H-5) appear as a doublet around 6.85-6.86 ppm. rsc.orgrsc.org The coupling between these adjacent aromatic protons results in a characteristic splitting pattern, with a coupling constant (J) typically around 8.8 Hz. rsc.orgrsc.org A broad singlet corresponding to the phenolic hydroxyl (-OH) proton may also be observed, in this case around 6.43 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
|---|---|---|---|---|---|
| 7.89 | Doublet | 2H | Aromatic (H-2, H-6) | 8.8 | rsc.org |
| 6.86 | Doublet | 2H | Aromatic (H-3, H-5) | 8.8 | rsc.org |
| 6.43 | Broad Singlet | 1H | Phenolic OH | - | rsc.org |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound in CDCl₃, the spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. rsc.org
The carbonyl carbon (C-7) of the ester group is typically found at approximately 166.2 ppm. rsc.org The quaternary carbon of the tert-butyl group (C-8) appears around 80.7 ppm, while the three equivalent methyl carbons (C-9, C-10, C-11) give a strong signal at about 28.2 ppm. rsc.org The aromatic carbons show four distinct signals. The carbon atom bearing the hydroxyl group (C-4) resonates at about 159.9 ppm. The two carbons ortho to the ester group (C-2, C-6) are found at 131.7 ppm, while the two carbons ortho to the hydroxyl group (C-3, C-5) are located at 115.0 ppm. The carbon to which the ester group is attached (C-1) appears at approximately 122.0 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 166.2 | Carbonyl (C-7) | rsc.org |
| 159.9 | Aromatic (C-4) | rsc.org |
| 131.7 | Aromatic (C-2, C-6) | rsc.org |
| 122.0 | Aromatic (C-1) | rsc.org |
| 115.0 | Aromatic (C-3, C-5) | rsc.org |
| 80.7 | Quaternary tert-Butyl (C-8) | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The exact mass of this compound (C₁₁H₁₄O₃) is calculated to be 194.0943 g/mol . massbank.eumassbank.eu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis of this compound. When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer and using Electrospray Ionization (ESI), this technique provides both chromatographic separation and high-resolution mass data.
In negative ESI mode, the compound is typically detected as the deprotonated molecule, [M-H]⁻, at a precursor m/z of 193.087. nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of this precursor ion. Common fragments observed include ions at m/z 137.0244 and 93.0345. nih.gov The fragment at m/z 137 corresponds to the 4-hydroxybenzoate anion following the loss of isobutylene (B52900) (C₄H₈), while the fragment at m/z 93 represents the phenoxide anion after the subsequent loss of carbon dioxide (CO₂).
Table 3: LC-ESI-QTOF MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Adduct | Major Fragment Ions (m/z) | Instrumentation | Reference |
|---|
Note: QFT (Quadrupole Fourier Transform) is a type of high-resolution mass spectrometer, often used in combination with an Orbitrap analyzer.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows several characteristic absorption bands. rsc.org
A strong, broad band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the tert-butyl group appear in the 3000-2850 cm⁻¹ region. rsc.org A very prominent and sharp absorption band around 1708 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. rsc.org Additionally, C-O stretching vibrations for the ester and phenol (B47542) groups, as well as C=C stretching vibrations within the aromatic ring, are expected in the fingerprint region (approximately 1600-1000 cm⁻¹). rsc.org
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3350 (broad) | O-H Stretch | Phenolic Hydroxyl | rsc.org |
| 2977, 2930 | C-H Stretch | Alkyl (tert-Butyl) | rsc.org |
| 1708 (strong) | C=O Stretch | Ester Carbonyl | rsc.org |
| 1611 | C=C Stretch | Aromatic Ring | rsc.org |
UV-Vis Spectroscopy for Electronic Transitions and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within a molecule and for monitoring its degradation over time. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). uobabylon.edu.iquni-muenchen.de The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible. uobabylon.edu.iq
For aromatic compounds like this compound, the most significant electronic transitions involve the π-electrons of the benzene ring. up.ac.za These are typically π → π* transitions, which occur at high energies and correspond to absorption in the UV region. uobabylon.edu.iq The presence of substituents on the benzene ring, such as the hydroxyl (-OH) and tert-butoxycarbonyl (-COOC(CH₃)₃) groups in this compound, can shift the absorption maxima (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. up.ac.za For instance, benzene itself exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker band at about 260 nm. up.ac.za In substituted benzene derivatives, these bands can be shifted and their intensities altered. up.ac.za
UV-Vis spectroscopy is also instrumental in monitoring the degradation of this compound. ucc.edu.ghresearchgate.net As the compound degrades, its chemical structure changes, leading to alterations in its UV-Vis absorption spectrum. ucc.edu.gh By tracking these changes over time, the rate and extent of degradation can be determined. For example, the degradation of similar compounds, like parabens, has been successfully monitored by observing the decrease in their characteristic UV absorbance. ucc.edu.gh This technique is particularly useful in studies of photodegradation, where the compound is exposed to light to assess its stability. researchgate.net
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For the analysis of this compound and related parabens, reversed-phase HPLC is frequently the method of choice. In this mode, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. mdpi.com
A typical HPLC method for analyzing parabens involves a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. mdpi.com For instance, a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. mdpi.comoup.com Detection is typically performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm. mdpi.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration and is used for quantification. mdpi.com
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com While parabens are polar, they can be analyzed by GC, often after a derivatization step to increase their volatility and improve their chromatographic behavior. akjournals.com However, direct analysis is also possible under optimized conditions. rjstonline.com
A typical GC analysis of parabens would utilize a capillary column, such as a DB-1 or BP-5. jfda-online.comrjstonline.com The oven temperature is programmed to increase during the run to facilitate the elution of compounds with different boiling points. rjstonline.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. jfda-online.com GC-MS is particularly powerful as it provides not only quantitative information but also structural information from the mass spectrum of the analyte. rjstonline.com The retention times for various parabens, including butylparaben (B1668127), have been determined under specific GC conditions. For example, under one set of optimized conditions, the retention time for butylparaben was found to be 5.90 minutes. rjstonline.com
Method Validation in Analytical Chemistry
For any analytical method to be considered reliable, it must undergo a process of validation. mdpi.commdpi.com Method validation ensures that the method is suitable for its intended purpose and provides accurate and precise results. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), precision, and accuracy. mdpi.commdpi.com
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These values are crucial for determining the sensitivity of a method. For the analysis of parabens, including butylparaben, various studies have reported LOD and LOQ values. For example, one GC-MS method reported an LOD of 0.4 µg/mL and an LOQ of 1.3 µg/mL for butylparaben. rjstonline.com Another HPLC-based method reported an LOD range of 0.052 to 1.744 µg/mL and an LOQ range of 0.175 to 5.815 µg/mL for a suite of nine endocrine-disrupting chemicals including parabens. mdpi.com
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| GC-MS | 0.4 µg/mL | 1.3 µg/mL | rjstonline.com |
| HPLC | 0.052 - 1.744 µg/mL (for a group of compounds) | 0.175 - 5.815 µg/mL (for a group of compounds) | mdpi.com |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net For the analysis of parabens, methods are typically validated to have high precision, with RSD values often below 10%. mdpi.comresearchgate.net Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is determined. Recoveries for paraben analysis are generally expected to be within a certain range, for example, 66% to 87%, to be considered accurate. mdpi.com
| Parameter | Reported Value/Range | Source |
|---|---|---|
| Precision (RSD) | 2.61% to 9.90% | mdpi.com |
| Accuracy (Recovery) | 66% to 87% | mdpi.com |
Linearity and Calibration Curves
The quantitative analysis of this compound relies on the establishment of linear relationships between the instrumental response and the concentration of the analyte. Analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated to ensure they are linear across a specific range of concentrations. scielo.brnih.gov This is a critical parameter for accurate quantification in various samples. researchgate.net
Calibration curves are typically generated by plotting the peak area response against known concentrations of the analyte. mdpi.com The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.0 indicating a strong linear relationship. analis.com.mynih.gov
Research across different matrices demonstrates robust linearity for the analysis of butylparaben. For instance, in a validated method for detecting parabens in skin layers, calibration curves were linear in the concentration range of 0.5 to 50.0 µg mL⁻¹. mdpi.comsemanticscholar.org The coefficient of determination (R²) for butylparaben in these studies was consistently high, indicating excellent linearity. mdpi.comsemanticscholar.org Similarly, a method for quantifying parabens in sports supplements showed good linearity in the range of 1.0 to 100 ng mL⁻¹, with a correlation coefficient greater than 0.99. scielo.br
The limits of detection (LOD) and quantification (LOQ) are also determined from the calibration curve data. These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.commdpi.com For example, in the analysis of haircare products, the LOD and LOQ are calculated from the standard deviation of the intercept and the slope of the calibration curve. mdpi.com A study on parabens in skin layers reported an LOD of 0.090 µg mL⁻¹ and an LOQ of 0.301 µg mL⁻¹ for butylparaben. mdpi.comsemanticscholar.org Another method developed for environmental water samples achieved even lower detection limits, with an LOD of 3.5 µg L⁻¹ and an LOQ of 11.6 µg L⁻¹. us.es
The table below summarizes the linearity and calibration data for this compound (as butylparaben) from various validated analytical methods.
Table 1: Linearity and Calibration Parameters for this compound Analysis
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Skin Layers | 0.5 - 50.0 µg/mL | 0.986 - 0.998 | 0.090 µg/mL | 0.301 µg/mL | mdpi.comsemanticscholar.org |
| LC-MS/MS | Sports Supplements | 1.0 - 100 ng/mL | > 0.99 | - | - | scielo.br |
| HPLC-UV | Haircare Products | 1.0 - 30.0 µg/mL | - | - | - | mdpi.com |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; DF-µLPME: Double-Flow Microfluidic Liquid-Phase Microextraction.
Matrix Effects
When analyzing this compound in complex samples such as environmental water, biological tissues, or consumer products, other components present in the sample matrix can interfere with the analytical signal. us.esuzh.ch This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte's signal, leading to inaccurate quantification. scielo.br It is a significant consideration, especially in methods employing electrospray ionization (ESI) mass spectrometry. scielo.br
The extent of the matrix effect is influenced by the sample type and the sample preparation method used. us.es For example, in the analysis of parabens in different skin layers, the matrix effect for butylparaben was found to vary, with a value of 0.78 in the dermis and 1.01 in the stratum corneum, indicating signal suppression in the dermis layer. mdpi.com In another study analyzing sports supplements, no significant signal suppression or enhancement was observed for butylparaben. scielo.br
To compensate for matrix effects, several strategies are employed. The use of isotopically labeled internal standards, such as butyl 4-hydroxybenzoate-ring-13C6, is a common and effective approach. scielo.br These standards behave similarly to the target analyte during extraction and ionization but are distinguishable by the mass spectrometer, allowing for the correction of signal variations caused by the matrix. scielo.br Matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that is similar to the samples, is another technique used to mitigate these effects. researchgate.net
The recovery percentage from spiked samples is also used to assess the influence of the matrix and the efficiency of the extraction procedure. Studies on environmental water samples have shown that recovery for butylparaben can vary depending on the water source. For instance, recoveries from spiked samples were 77.9% in river water, 85.4% in wastewater effluent, and 81.8% in swimming pool water, indicating that the matrix composition affects the analytical outcome. us.es
The table below presents findings on matrix effects for this compound (as butylparaben) in different sample types.
Table 2: Matrix Effect and Recovery Data for this compound Analysis
| Matrix | Analytical Method | Parameter | Finding | Mitigation Strategy | Reference |
|---|---|---|---|---|---|
| Sports Supplements | LC-MS/MS | Matrix Effect | No significant suppression or enhancement observed. | Use of isotopically labeled internal standard (butyl 4-hydroxybenzoate-ring-13C6). | scielo.br |
| Skin (Dermis) | HPLC-UV | Matrix Effect | 0.78 (Signal suppression) | - | mdpi.com |
| Skin (Stratum Corneum) | HPLC-UV | Matrix Effect | 1.01 (No significant effect) | - | mdpi.com |
| River Water | DF-µLPME-HPLC | Recovery | 77.9% ± 0.6% | - | us.es |
| Wastewater Effluent | DF-µLPME-HPLC | Recovery | 85.4% ± 0.9% | - | us.es |
LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; DF-µLPME: Double-Flow Microfluidic Liquid-Phase Microextraction.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Butylparaben | BuP |
| Butyl 4-hydroxybenzoate-ring-13C6 | |
| Methylparaben | MP |
| Ethylparaben | EP |
| Propylparaben | PrP |
| Benzyl 4-hydroxybenzoate | BzP |
| Isopropyl 4-hydroxybenzoate | iPrP |
| Isobutyl 4-hydroxybenzoate | iBuP |
| 4-hydroxybenzoic acid | |
| Butylated hydroxyanisole | BHA |
| Butylated hydroxytoluene | BHT |
| Octyl methylcinnamate | OMC |
| 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | |
| Tris(2,4-di-tert-butylphenyl) phosphate | |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | |
| Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate |
Applications of Tert Butyl 4 Hydroxybenzoate in Advanced Materials Science and Polymer Chemistry
The chemical compound tert-Butyl 4-hydroxybenzoate (B8730719) and its derivatives are significant in materials science, particularly in the stabilization and enhancement of polymer systems. Their unique molecular structures contribute to their effectiveness as additives that protect polymers from various forms of degradation.
Biological Activities and Mechanistic Investigations
Antioxidant Properties and Mechanisms in Biological Systems
The antioxidant capabilities of phenolic compounds, including tert-Butyl 4-hydroxybenzoate (B8730719), are primarily attributed to the phenolic hydroxyl group. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage. The presence of a bulky tert-butyl group on the aromatic ring enhances the stability of the resulting phenoxy radical, which in turn increases the antioxidant efficacy of the compound.
Tert-Butyl 4-hydroxybenzoate functions as a free radical scavenger. Its mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to reactive oxygen species (ROS), effectively neutralizing them and preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA. This radical-scavenging activity is a key feature of sterically hindered phenols, a class of antioxidants to which this compound belongs. tandfonline.comresearchgate.net The process helps in suppressing autoxidation and improving the stability of materials it is incorporated into.
By scavenging free radicals and ROS, this compound helps in preventing oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. This compound's ability to terminate free radical chain reactions protects the cellular matrix from oxidative damage. In biological systems, it may interact with enzymes and proteins involved in antioxidant defense mechanisms, further contributing to the prevention of cellular damage.
Antiandrogenic Properties
Research has indicated that certain parabens, including butyl derivatives, possess antiandrogenic properties. These compounds can interfere with the action of androgens like testosterone (B1683101).
In vitro studies have demonstrated that butyl-4-hydroxybenzoate can inhibit the transcriptional activity induced by testosterone. At a concentration of 10 μM, butyl-4-hydroxybenzoate was found to inhibit testosterone-induced transcriptional activity by 33%. This inhibitory effect suggests that the compound can interfere with the normal signaling pathway of testosterone at the cellular level.
The antiandrogenic activity of compounds like this compound is typically evaluated using in vitro androgen receptor-mediated transcriptional activity assays. nih.gov These cell-based assays employ a stably transfected cell line that contains an androgen receptor and a reporter gene. The assay measures the ability of a test compound to inhibit the transcriptional activity induced by a known androgen, such as testosterone. Results from such assays have provided evidence for the antiandrogenic properties of various parabens.
Table 1: Inhibition of Testosterone-Induced Transcriptional Activity by Butyl-4-hydroxybenzoate
| Compound | Concentration (μM) | Inhibition of Transcriptional Activity (%) |
|---|---|---|
| Butyl-4-hydroxybenzoate | 10 | 33 |
Biological Fate and Metabolism Studies
Upon entering the body through oral or dermal routes, parabens like this compound are subject to metabolic processes. jcpres.com The primary metabolic pathway involves hydrolysis of the ester bond by non-specific esterases found in the skin and liver. jcpres.com This initial step, a phase I reaction, results in the formation of p-hydroxybenzoic acid and the corresponding alcohol, in this case, tert-butanol (B103910). jcpres.com Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, can undergo phase II reactions, leading to the formation of glucuronide and sulfate (B86663) conjugates, which are then excreted. jcpres.com Studies on butylparaben (B1668127) have shown it is rapidly metabolized, indicating a low potential for bioaccumulation. jcpres.compharmacompass.com
Identification of Metabolites
The metabolic processing of this compound in biological systems can lead to its breakdown into constituent molecules. Under acidic or basic conditions, the ester bond of this compound can be hydrolyzed. This chemical reaction yields its parent compound, 4-hydroxybenzoic acid, and tert-butyl alcohol. The identification of 4-hydroxybenzoic acid as a metabolite is significant, as it is a naturally occurring compound found in various plants and is also a product of metabolism in the human gut microbiota from dietary sources. rupahealth.com
Microbiological Research and Biosynthesis
Recent discoveries have highlighted the role of marine microorganisms in the natural synthesis of compounds like this compound.
Production by Marine Bacteria
Researchers have identified marine bacteria of the genus Microbulbifer as producers of 4-hydroxybenzoate (4HBA) and its various alkyl esters. nih.govnih.gov A specific strain, designated A4B-17, isolated from an ascidian in the waters of Palau, was found to biosynthesize 4HBA along with its butyl, heptyl, and nonyl esters. nih.govnih.gov Further investigation of 23 other Microbulbifer strains from diverse marine environments confirmed that the production of 4HBA is a common characteristic of this genus, although the quantities produced were less than that of strain A4B-17. nih.govnih.gov The complete genome sequencing of Microbulbifer sp. A4B-17 has revealed the metabolic pathways for the synthesis of 4-hydroxybenzoic acid. nih.govfrontiersin.org The bacterium is believed to synthesize 4HBA and various alcohols separately, with subsequent esterification reactions leading to the formation of the corresponding esters. frontiersin.org
Table 1: Production of 4-Hydroxybenzoate and its Esters by Microbulbifer sp. A4B-17
| Compound | Concentration (mg/L) |
| 4-hydroxybenzoate (4HBA) | 10 |
| Butyl 4-hydroxybenzoate | 24 |
| Heptyl 4-hydroxybenzoate | 0.4 |
| Nonyl 4-hydroxybenzoate | 6 |
| Data sourced from Peng et al., 2006. nih.govnih.gov |
Biological Effectiveness in Preventing Microbial Growth
The alkyl esters of 4-hydroxybenzoic acid produced by Microbulbifer sp. A4B-17 have demonstrated notable antimicrobial properties. nih.govnih.gov These compounds are effective in preventing the growth of various microorganisms, including yeasts, molds, and gram-positive bacteria. nih.govnih.govunivpm.it It is hypothesized that the bacterium produces these compounds as a defense mechanism to inhibit the growth of competing microorganisms in its environment. nih.gov
The antimicrobial efficacy of these naturally produced parabens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). Studies have shown that these compounds are particularly effective against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as yeasts like Candida molischiana and Saccharomyces cerevisiae, and fungi including Aspergillus niger and Penicillium chrysogenum. nih.gov Interestingly, a synergistic inhibitory effect was observed when the butyl, heptyl, and nonyl esters were combined at the concentrations naturally produced by strain A4B-17, suggesting a rationally designed formulation for broad-spectrum microbial inhibition. nih.gov Other research has also confirmed the bactericidal effect of butyl p-hydroxybenzoate against both Gram-positive and Gram-negative bacteria. ncsu.edu
Table 2: Antimicrobial Efficacy of Butyl 4-hydroxybenzoate
| Microorganism | Inhibition |
| Staphylococcus aureus | 94.5% |
| Bacillus subtilis | 90.9% |
| Escherichia coli | 99.0% |
| Salmonella | 99.1% |
| Data reflects the percentage reduction in bacterial growth after 24 hours of cultivation with laccase/butyl p-hydroxybenzoate treated pulp. ncsu.edu |
Chemical Synthesis Scale Up and Process Optimization
Considerations for Industrial Production
The industrial-scale synthesis of tert-Butyl 4-hydroxybenzoate (B8730719) is primarily focused on maximizing yield, ensuring high purity, and maintaining cost-efficiency. A common method employed is the acid-catalyzed esterification of 4-hydroxybenzoic acid with tert-butanol (B103910). Key considerations for scaling up this process include the choice of reactor, methods for purification, and strategies for catalyst recovery.
Batch reactors equipped with mechanical stirring are typically used to handle the reaction mixture. One of the challenges in this synthesis is the steric hindrance caused by the bulky tert-butyl group, which can slow down reaction kinetics. To mitigate this, process optimization often involves precise control over temperature and pressure.
Purification is a critical step to achieve the desired product quality. A representative industrial protocol involves distillation under reduced pressure to recover any excess tert-butanol, which can also be recycled. This is followed by crystallization, often using methanol (B129727), to obtain the final product with a purity greater than 99%. Another patented method focuses on the preparation of high-purity product by carrying out an acid separation operation on an aqueous solution of the alkali metal salt of the target compound. google.com
| Method | Catalyst | Temperature | Reaction Time | Typical Yield | Purity |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | p-Toluenesulfonic acid | 70–80°C | 8–14 hours | 75–82% | >99% |
| Industrial Batch Process | Recyclable H+ | 60–80°C | 10–12 hours | 80–85% | 98–99% |
| Carboxylation-Esterification | Tetrabutylammonium (B224687) fluoride | 15–70°C | ~20 hours | 70–78% | >99% |
Solvent and Catalyst Selection for Large-Scale Reactions
The choice of solvents and catalysts is paramount in large-scale reactions, directly impacting reaction rate, yield, cost, safety, and environmental footprint. researchgate.net For the synthesis of this compound via esterification, excess tert-butanol often serves as both a reactant and the reaction solvent. This approach simplifies the process by reducing the number of components.
Common catalysts for this reaction are strong acids such as p-toluenesulfonic acid or sodium methoxide. google.com The catalyst concentration is typically in the range of 2% to 15% of the weight of the 3,5-di-tert-butyl-4-hydroxybenzoic acid raw material. google.com For industrial applications, the reusability of the catalyst is a major economic driver. Therefore, immobilized or heterogeneous acid catalysts are often preferred as they can be easily recovered and reused, reducing both cost and waste.
In some synthesis routes, such as those starting from 4-tert-butylphenol, N,N-dimethylformamide has been used as a solvent in combination with a catalyst like tetrabutylammonium fluoride. patsnap.com However, there is a significant push towards greener chemistry, which involves minimizing or eliminating the use of hazardous organic solvents. researchgate.net Research into alternative catalysts, such as ytterbium triflate (Yb(OTf)₃), has shown potential for efficient esterification reactions under specific conditions. acs.org The selection process involves a critical analysis of the pros and cons of each option concerning atom economy, cost, safety, and toxicity. researchgate.net
Process Analytical Technology (PAT) in Synthesis
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by building a deep understanding of the manufacturing process. pharmoutsourcing.comresearchgate.net
In the synthesis of this compound, PAT tools can be implemented to monitor the reaction in real-time. Spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. pharmoutsourcing.commt.com These tools can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and the product as the reaction progresses. pharmoutsourcing.com This provides a continuous stream of data, allowing chemists to understand the reaction kinetics and identify the precise endpoint of the reaction, preventing the formation of impurities from over-processing.
| PAT Tool | Primary Function | Benefits in Synthesis |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical composition | Reaction kinetics analysis, endpoint determination, impurity profiling. pharmoutsourcing.commt.com |
| Automated Synthesis Workstations | Precise control over reaction parameters | Improved reproducibility, systematic process optimization. mt.com |
| Particle Size Analyzers | Monitoring of crystallization processes | Control of crystal size distribution and polymorphism. mt.com |
Environmental and Economic Considerations in Manufacturing
Environmental and economic factors are deeply intertwined in the large-scale manufacturing of chemicals. A key economic driver is the efficient use of raw materials and energy. In the synthesis of this compound, this includes the recovery and reuse of excess tert-butanol and the catalyst. Reusable catalysts not only reduce the cost of materials but also minimize the generation of chemical waste.
From an environmental perspective, there is a strong emphasis on developing "green" synthesis routes. This includes designing solvent-free systems where possible, which eliminates waste from solvents. For instance, patents have highlighted solvent-free esterification processes conducted at elevated temperatures. When solvents are necessary, the choice is guided by their environmental impact, with a preference for less toxic and more biodegradable options. google.com
References and Future Research Directions
Key Publications in the Field
The scientific literature on tert-butyl 4-hydroxybenzoate (B8730719) and related compounds is extensive, with several publications laying the groundwork for current research. Foundational work often appears in patents detailing synthesis methods and applications as antioxidants. For instance, patents have been filed outlining the synthesis of related compounds like methyl 3,5-di-tert-butyl-4-hydroxybenzoate, which is used as a hindered phenol (B47542) antioxidant in polymers. google.com Another patent describes a metal-free synthesis method for tert-butyl ester compounds, including p-hydroxybenzoic acid tert-butyl ester, emphasizing green chemistry principles. google.com
In the realm of catalysis, a notable publication by Kaur et al. (2020) in ACS Omega details the use of Ytterbium(III) triflate (Yb(OTf)3) as an effective catalyst for the tert-butylation of alcohols and carboxylic acids, offering an efficient protocol for forming tert-butyl ethers and esters. acs.org Research on the coordination chemistry of similar ligands includes a study by Astaf'eva et al. (2024) in Magnetochemistry, which investigates a binuclear cobalt(II) complex with 3,5-di(tert-butyl)-4-hydroxybenzoate bridges, providing insights into its magnetic properties. mdpi.comresearchgate.net Furthermore, a 2020 publication in MassBank by Elapavalore et al. provides detailed mass spectrometry data for tert-butyl 4-hydroxybenzoate, which is crucial for its identification in various matrices. massbank.eu
Emerging Areas of Research for this compound
The unique chemical structure of this compound, featuring both a phenolic hydroxyl group and a bulky tert-butyl ester group, makes it a versatile molecule for a range of advanced applications. Current research is expanding beyond its traditional use as an antioxidant into several exciting new fields.
The development of novel catalytic systems for the synthesis of this compound and its derivatives is a significant area of research. Modern approaches focus on catalysts that offer mild reaction conditions, high yields, and environmental compatibility.
Recent research has demonstrated the efficacy of Yb(OTf)3 as a catalyst for the synthesis of tert-butyl esters from carboxylic acids. acs.org This method is notable for its efficiency and the reduced reaction times compared to traditional acid-catalyzed esterification. The development of metal-free catalytic systems is another promising avenue, aligning with the principles of green chemistry. google.com
Future research in this area is likely to focus on the development of stereoselective synthesis methods. While not a primary focus of current research for this specific achiral molecule, the principles could be applied to the synthesis of more complex chiral derivatives, which may have unique biological activities or applications in asymmetric catalysis.
The integration of organic molecules like this compound and its derivatives with nanomaterials is a burgeoning field with the potential for creating novel functional materials. The antioxidant properties of the phenolic moiety are of particular interest for stabilizing polymeric and other nanomaterials against oxidative degradation. researchgate.net
Research on related compounds has shown the potential for creating hybrid materials with unique optical and sensing properties. For example, a study on 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine, a molecule with tert-butyl groups, demonstrated its use in developing optical sensors when combined with gold nanoparticles. nih.gov While direct research on this compound in this context is still emerging, the principles of using tert-butylated phenolic compounds in nanomaterials for applications such as sensors and catalysts are well-established. Future work may explore the incorporation of this compound into nanoparticles for targeted delivery systems or as a stabilizing agent in nano-formulations.
Beyond its use as a preservative, the biological activities of this compound are being explored for potential therapeutic applications. Its antioxidant properties are central to this research, with studies investigating its ability to scavenge free radicals.
Emerging research has pointed towards potential neuroprotective effects. For instance, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in the pathology of Alzheimer's disease. The anti-inflammatory properties of this compound are also an active area of investigation.
The exploration of this compound and its derivatives in drug discovery is still in its early stages. Future research will likely involve screening for a broader range of biological targets and elucidating the mechanisms of action for its observed effects.
In line with the growing emphasis on green chemistry, research is underway to develop more sustainable methods for synthesizing this compound. This includes the use of enzymatic catalysts like lipases and the development of synthesis routes that minimize the use of hazardous solvents and reagents. researchgate.net The use of renewable starting materials, such as 4-hydroxybenzoic acid derived from biomass, is also a key aspect of this research.
Understanding the environmental fate of this compound is another critical research area. Studies on its degradation pathways, particularly photodegradation, are important for assessing its environmental impact. Research has shown that related parabens can be degraded through processes involving hydroxyl and sulfate (B86663) radicals. researchgate.net Future studies will likely focus on identifying the degradation products of this compound and developing strategies for its efficient removal from the environment.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research.
Materials Science and Chemistry: The use of this compound as an antioxidant in polymers provides a clear link between these fields. researchgate.net Collaborative research could focus on designing and synthesizing novel antioxidant structures based on the this compound scaffold for advanced polymer systems.
Nanotechnology and Medicine: The integration of this compound into nanomaterials for biomedical applications, such as drug delivery systems or diagnostic sensors, is a promising area for interdisciplinary collaboration. nih.gov
Environmental Science and Chemical Engineering: Research into the sustainable synthesis and degradation of this compound requires expertise from both fields to develop green production processes and effective environmental remediation strategies. researchgate.net
Pharmacology and Computational Chemistry: The exploration of novel biological applications for this compound would benefit from a combined approach of experimental pharmacological studies and computational modeling to predict its interactions with biological targets.
The following table summarizes the key research areas and their interdisciplinary connections:
| Research Area | Key Focus | Interdisciplinary Connections |
| Advanced Catalysis | Development of efficient and green catalysts for synthesis. | Chemistry, Chemical Engineering |
| Nanomaterial Integration | Incorporation into nanomaterials for enhanced properties. | Materials Science, Nanotechnology, Chemistry |
| Drug Discovery | Exploration of novel therapeutic applications. | Pharmacology, Medicinal Chemistry, Biochemistry |
| Sustainable Chemistry | Green synthesis routes and environmental degradation pathways. | Environmental Science, Chemistry, Chemical Engineering |
Q & A
Q. What are the critical safety considerations when handling tert-butyl 4-hydroxybenzoate in laboratory settings?
- Methodological Answer : Based on GHS classification, the compound is corrosive (Category 1 for eye damage) and causes skin irritation (Category 2). Researchers must:
- Use PPE (gloves, goggles, respirators) and ensure ventilation .
- Avoid environmental release due to its aquatic toxicity (Hazard Category 3) .
- Follow first-aid protocols for exposure: rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?
- Methodological Answer : Use factorial design to systematically vary parameters (e.g., reaction temperature, catalyst concentration, solvent polarity). For example:
Q. What spectroscopic techniques are recommended for characterizing tert-butyl 4-hydroxybenzoate and its derivatives?
- Methodological Answer :
- NMR : Confirm ester and aromatic proton environments (δ 1.3 ppm for tert-butyl, δ 6.8–7.8 ppm for aromatic protons) .
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
- FTIR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹ for impurities) .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to simulate hydrolysis pathways. For example:
- Acidic conditions : Predict ester bond cleavage via protonation of the carbonyl oxygen.
- Thermal stability : Calculate activation energy for degradation using Arrhenius plots from MD simulations .
Validate predictions with accelerated aging experiments (e.g., 40°C/75% RH for 6 months) .
Q. What strategies resolve contradictions in reported toxicity data for tert-butyl 4-hydroxybenzoate?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD Test Guidelines 423 for acute toxicity) .
- Structural analogs : Apply read-across principles (e.g., methylparaben analogs) to infer toxicity profiles when data is limited .
- Dose-response studies : Re-evaluate conflicting EC50 values in aquatic toxicity assays using controlled exposure models .
Q. How can AI-driven experimental design improve the study of tert-butyl 4-hydroxybenzoate’s interactions with biological membranes?
- Methodological Answer :
- Virtual screening : Train ML models on lipid bilayer penetration data from similar esters to predict permeability coefficients .
- High-throughput assays : Use robotic platforms to test membrane disruption across 96-well plates, correlating results with molecular descriptors (e.g., logP, polar surface area) .
Q. What methodologies validate the environmental persistence of tert-butyl 4-hydroxybenzoate in wastewater treatment systems?
- Methodological Answer :
- Biodegradation assays : Monitor half-life in OECD 301B tests (activated sludge, 28 days) .
- Photolysis studies : Exclude UV light using quartz reactors and analyze degradation products via LC-MS .
- QSAR modeling : Predict bioaccumulation potential using EPI Suite’s BCFBAF module .
Data Management and Validation
Q. How should researchers address inconsistencies in chromatographic purity data for tert-butyl 4-hydroxybenzoate?
- Methodological Answer :
- Inter-laboratory validation : Share samples with independent labs using harmonized HPLC protocols (e.g., USP <621>).
- Calibration standards : Use certified reference materials (CRMs) from NIST or equivalent bodies .
- Statistical outlier detection : Apply Grubbs’ test to identify and exclude anomalous data points .
Q. What advanced separation techniques enhance the purification of tert-butyl 4-hydroxybenzoate from complex mixtures?
- Methodological Answer :
- Simulated moving bed (SMB) chromatography : Optimize resin type (C18 vs. phenyl) and mobile phase (acetonitrile/water gradients) .
- Membrane filtration : Use nanofiltration membranes (MWCO 300–500 Da) to retain high-molecular-weight impurities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
